Epacadostat is synthesized as a small molecule compound. It belongs to the class of indole derivatives and functions primarily as an enzyme inhibitor. Its classification as an immunomodulatory agent highlights its role in modifying immune responses, particularly in oncology settings.
The synthesis of epacadostat involves several chemical reactions that create the indole structure characteristic of the compound. While specific synthetic pathways can vary, they typically include:
Technical details regarding the synthesis methods are often proprietary but involve multi-step organic reactions that yield high purity levels suitable for pharmacological testing.
Epacadostat features a complex molecular structure characterized by its indole core. The molecular formula is CHNO, and its molecular weight is approximately 216.25 g/mol. The structural representation includes:
Data on the three-dimensional conformation of epacadostat can be obtained through crystallography studies or computational modeling, which provide insights into its binding interactions with IDO1.
The primary chemical reaction involving epacadostat is its interaction with IDO1, where it acts as a competitive inhibitor. The reaction can be summarized as follows:
Technical details regarding kinetic studies reveal that epacadostat exhibits an IC50 (half-maximal inhibitory concentration) value around 54.46 nM in cellular assays, indicating its potency in inhibiting IDO1 activity .
The mechanism through which epacadostat exerts its effects involves several key processes:
Epacadostat possesses distinct physical and chemical properties:
Relevant data from pharmacokinetic studies indicate that epacadostat has favorable absorption characteristics when administered orally .
Epacadostat has been primarily investigated for its applications in cancer therapy:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan (Trp) into kynurenine (Kyn). This enzymatic activity exerts profound immunosuppressive effects within the tumor microenvironment (TME):
The IDO1 pathway represents a key resistance mechanism to cancer immunotherapy:
Table 1: IDO1 Expression in Human Cancers
Cancer Type | High IDO1 Expression (%) | Correlation with Prognosis |
---|---|---|
Endometrial Cancer | 80% | Shorter overall survival |
Melanoma | 70% | Increased metastasis |
Non-Small Cell Lung | 60% | Resistance to anti-PD-1 |
Ovarian Cancer | 75% | Advanced stage association |
Data compiled from The Cancer Genome Atlas [5]
Epacadostat (INCB024360) is an orally bioavailable hydroxyamidine compound discovered through structure-based drug design:
Table 2: Epacadostat's Pharmacological Profile
Property | Value | Method |
---|---|---|
IDO1 Enzymatic IC₅₀ | 71.8 nM | Recombinant human IDO1 assay |
Whole Blood IC₅₀ | 125 nM | Ex vivo LPS/IFN-γ stimulation |
Plasma Half-life | 2.4–3.9 hours | Phase I PK studies |
Oral Bioavailability | 33–59% (preclinical species) | Rat/dog/monkey models |
Epacadostat emerged as a clinical frontrunner due to its potent suppression of plasma Kyn (>90% inhibition at ≥100 mg BID) and favorable pharmacokinetics [1].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: